3-(1,3-benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazino]-1-propanone
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propan-1-one is a complex organic compound that combines a benzothiazole ring with a purine moiety through a piperazine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Purine Moiety: The purine ring can be synthesized through various methods, including the condensation of formamide derivatives with amines.
Linking the Benzothiazole and Purine Rings: This step involves the formation of a piperazine linker, which can be achieved by reacting the benzothiazole derivative with a piperazine compound, followed by coupling with the purine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Materials Science:
Industry: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propan-1-one involves its interaction with molecular targets such as DNA and enzymes. The benzothiazole ring can intercalate into DNA, disrupting its structure and function. The purine moiety can mimic natural nucleotides, interfering with enzymatic processes. The piperazine linker provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3-(1,3-Benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propan-1-thiol: Similar structure but with a thiol group instead of a ketone.
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propan-1-one lies in its combination of a benzothiazole ring and a purine moiety, which provides a unique set of chemical properties and biological activities. The presence of the piperazine linker adds to its versatility, allowing for various modifications and functionalizations.
Properties
Molecular Formula |
C19H19N7OS |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-[4-(7H-purin-6-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H19N7OS/c27-16(6-5-15-24-13-3-1-2-4-14(13)28-15)25-7-9-26(10-8-25)19-17-18(21-11-20-17)22-12-23-19/h1-4,11-12H,5-10H2,(H,20,21,22,23) |
InChI Key |
MGSSZWBABFBWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)CCC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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